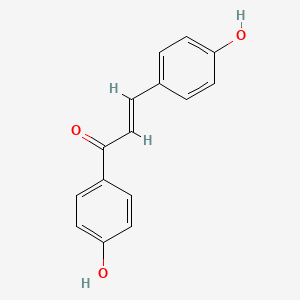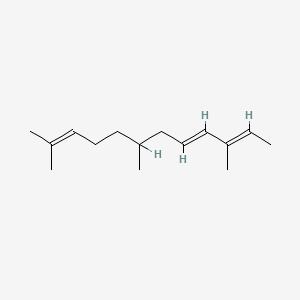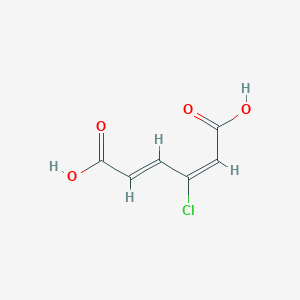
4,4'-Dihydroxychalcone
Descripción general
Descripción
4,4’-Dihydroxychalcone is a type of chalcone, a class of compounds that are part of the flavonoid family . Its molecular formula is C15H12O3 . It is also known by other names such as (2E)-1,3-Bis(4-hydroxyphenyl)-2-propen-1-one .
Synthesis Analysis
The synthesis of 4,4’-Dihydroxychalcone involves the condensation of 4-hydroxyacetophenone with 4-hydroxy benzaldehyde using ethanol as an energy transfer medium in the presence of different condensing agents . The reaction parameters of this microwave-enhanced synthesis have been optimized to improve the yield of the resulting compound .Molecular Structure Analysis
The molecular structure of 4,4’-Dihydroxychalcone consists of two phenol rings linked by an aliphatic three-carbon chain . The average mass of the molecule is 240.254 Da and the monoisotopic mass is 240.078644 Da .Chemical Reactions Analysis
Chalcones, including 4,4’-Dihydroxychalcone, are involved in the biosynthesis of flavonoids and isoflavonoids through the phenylalanine derivation . They are intermediates in the synthesis of biologically active molecules such as pyrazolines, thiophene, cumarines, isoxazolines, benzothiazepines, pyrimidinones, pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4’-Dihydroxychalcone include a molecular formula of C15H12O3 and an average mass of 240.254 Da . The compound is characterized by its double-bond stereo .Aplicaciones Científicas De Investigación
Synthesis and Photochemical Properties
4,4'-Dihydroxychalcone has been synthesized using ultrasonic irradiation, offering a more efficient method with shorter reaction times and higher yields compared to conventional techniques. This process, catalyzed by HCl gas, has also led to studies of its photochemical properties (Wen et al., 2009).
Application in Polymer Chemistry
The compound has significant applications in polymer chemistry. Notably, it has been used in the synthesis of various copolycarbonates, demonstrating properties like amorphous nature and solubility, unlike the crystalline and insoluble homopolycarbonate of chalcone. This has implications in creating photoreactive cholesteric polycarbonates with potential applications in materials science (Kricheldorf et al., 1997).
Investigation in Photodimerization
Studies focusing on the photodimerization of 4,4'-dihydroxychalcone, especially its behavior under UV irradiation, have been conducted. This research is crucial for understanding the photocrosslinking mechanisms in epoxide resins containing this functional group, with applications in material science and resin technology (Zahir, 1979).
Corrosion Inhibition in Industrial Applications
4,4'-Dihydroxychalcone has been evaluated for its effect on steel corrosion inhibition in acidic environments. This research is particularly relevant for industrial applications, where corrosion resistance is a critical factor (Bouklah et al., 2006).
Insights into Electronic Structure and Photophysics
Research has delved into the impacts of hydroxylation on the photophysics of chalcones, providing insights into the relationship between chemical composition and electronic structure. This knowledge is vital for understanding the photoreactivity of these compounds and their potential applications in various technological fields (Kalchevski et al., 2018).
Mecanismo De Acción
The mechanism of action of 4,4’-Dihydroxychalcone involves inhibiting TNFα-induced NF-κB activation via proteasome inhibition . It also induces a rapid potassium release from mitochondrial vesicles and causes deterioration of respiratory control and oxidative phosphorylation of isolated rat liver mitochondria .
Direcciones Futuras
Chalcones, including 4,4’-Dihydroxychalcone, have been shown to have a therapeutic potential implicated in an array of bioactivities investigated by a series of preclinical and clinical studies . They are being studied for their antibacterial potential, considering the numerous biological activities reported and the increase of the microbial resistance that concern global health agencies . Future research may focus on exploring the potential of these compounds in medicinal chemistry as antibacterial agents .
Propiedades
IUPAC Name |
(E)-1,3-bis(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10,16-17H/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQLEXXZAVVCCA-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3600-61-1, 108997-30-4 | |
| Record name | 4,4'-Dihydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dihydroxychalcone, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108997304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-DIHYDROXYCHALCONE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKY3J88Z94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-S-[(1Z)-3-phenyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236442.png)

![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B1236447.png)
![N-[(E)-[2-(1-methylpyridin-1-ium-2-yl)cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B1236450.png)





![[11C]Phno](/img/structure/B1236458.png)
